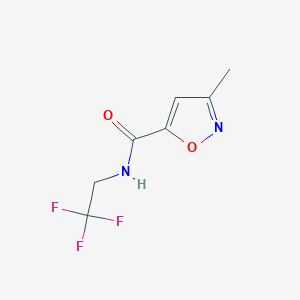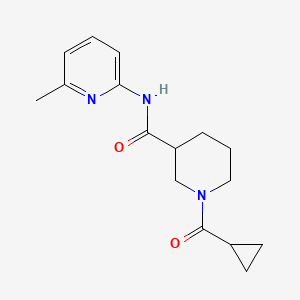![molecular formula C12H17NO3 B7566493 N-[1-(furan-2-yl)ethyl]-N-methyloxolane-2-carboxamide](/img/structure/B7566493.png)
N-[1-(furan-2-yl)ethyl]-N-methyloxolane-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(furan-2-yl)ethyl]-N-methyloxolane-2-carboxamide, commonly known as FTO inhibitor, is a small molecule that has been gaining significant attention in the scientific community due to its potential role in regulating energy homeostasis and obesity.
Mecanismo De Acción
FTO inhibitor works by inhibiting the activity of FTO, which is responsible for the demethylation of mRNAs. This leads to the upregulation of genes involved in energy expenditure and the downregulation of genes involved in adipogenesis and lipid metabolism. FTO inhibitor has also been shown to increase the levels of norepinephrine and dopamine in the hypothalamus, which are known to regulate food intake and energy expenditure.
Biochemical and Physiological Effects:
FTO inhibitor has been shown to reduce food intake and increase energy expenditure in animal models. It has also been found to improve glucose tolerance and insulin sensitivity, suggesting that it may have potential therapeutic applications in the treatment of type 2 diabetes. FTO inhibitor has also been shown to reduce body weight and adiposity in obese mice, making it a promising candidate for the development of anti-obesity drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of FTO inhibitor is that it is a small molecule that can be easily synthesized in the laboratory. This makes it a valuable tool for studying the role of FTO in energy homeostasis and obesity. However, one of the limitations of FTO inhibitor is that it may have off-target effects, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on FTO inhibitor. One area of interest is the development of more potent and selective inhibitors of FTO that can be used in clinical trials. Another area of interest is the identification of the specific mRNAs that are regulated by FTO inhibitor, as this can provide insights into the mechanisms underlying its effects on energy homeostasis and obesity. Finally, there is a need for further research on the long-term safety and efficacy of FTO inhibitor in humans.
Métodos De Síntesis
FTO inhibitor is synthesized through a multistep process that involves the reaction of furan-2-yl-ethylamine with oxalyl chloride to form furan-2-yl-ethyl-oxalyl chloride. The resulting compound is then reacted with N-methyl-2-oxolane-carboxamide to produce FTO inhibitor.
Aplicaciones Científicas De Investigación
FTO inhibitor has been extensively studied for its potential role in regulating energy homeostasis and obesity. It has been shown to inhibit the activity of FTO, an enzyme that plays a critical role in the demethylation of mRNAs. FTO inhibitor has been found to reduce food intake and increase energy expenditure in animal models, making it a promising candidate for the development of anti-obesity drugs.
Propiedades
IUPAC Name |
N-[1-(furan-2-yl)ethyl]-N-methyloxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-9(10-5-3-7-15-10)13(2)12(14)11-6-4-8-16-11/h3,5,7,9,11H,4,6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEFAMWSSIWSLNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CO1)N(C)C(=O)C2CCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[6-(3-carbamoylphenoxy)pyridin-3-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B7566435.png)

![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)cyclohexanecarboxamide](/img/structure/B7566445.png)
![N-[1-(furan-2-yl)ethyl]-N-methyloxane-4-carboxamide](/img/structure/B7566451.png)
![N-[3-chloro-4-(1-phenylethylamino)phenyl]-4-(methylsulfamoyl)benzamide](/img/structure/B7566459.png)

![3,3-Dimethyl-1-[4-(thiophene-3-carbonyl)piperazin-1-yl]butan-1-one](/img/structure/B7566465.png)
![1-[2-[(2-Chlorophenyl)methyl]pyrrolidin-1-yl]ethanone](/img/structure/B7566473.png)

![2-(2-Methylphenyl)-1-[4-(2-thiophen-2-ylethyl)piperazin-1-yl]ethanone](/img/structure/B7566479.png)


